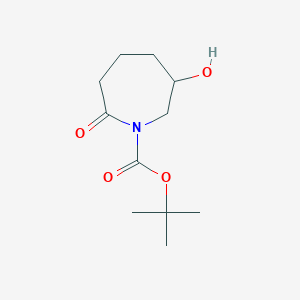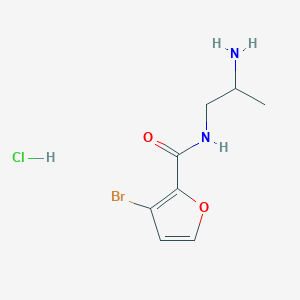
N-(2-aminopropyl)-3-bromo-furan-2-carboxamide;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-aminopropyl)-3-bromo-furan-2-carboxamide;hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom attached to a furan ring, along with an aminopropyl group and a carboxamide moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminopropyl)-3-bromo-furan-2-carboxamide;hydrochloride typically involves multiple steps. One common method starts with the bromination of furan to introduce the bromine atom at the 3-position. This is followed by the introduction of the carboxamide group through an amidation reaction. The aminopropyl group is then attached via reductive amination, using appropriate reducing agents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This includes the use of continuous flow reactors for bromination and amidation steps, as well as advanced purification techniques such as crystallization and chromatography to obtain the final product in high purity.
化学反应分析
Types of Reactions
N-(2-aminopropyl)-3-bromo-furan-2-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium thiolate or primary amines under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
科学研究应用
N-(2-aminopropyl)-3-bromo-furan-2-carboxamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.
作用机制
The mechanism of action of N-(2-aminopropyl)-3-bromo-furan-2-carboxamide;hydrochloride involves its interaction with specific molecular targets. The aminopropyl group can interact with enzymes and receptors, modulating their activity. The bromine atom and carboxamide group contribute to the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the observed effects.
相似化合物的比较
Similar Compounds
- 5-(2-aminopropyl)benzofuran (5-APB)
- 6-(2-aminopropyl)benzofuran (6-APB)
- 3,4-methylenedioxyamphetamine (MDA)
- 3,4-methylenedioxymethamphetamine (MDMA)
Uniqueness
N-(2-aminopropyl)-3-bromo-furan-2-carboxamide;hydrochloride is unique due to the presence of the bromine atom on the furan ring, which imparts distinct chemical reactivity and biological activity compared to its analogues. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C8H12BrClN2O2 |
|---|---|
分子量 |
283.55 g/mol |
IUPAC 名称 |
N-(2-aminopropyl)-3-bromofuran-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C8H11BrN2O2.ClH/c1-5(10)4-11-8(12)7-6(9)2-3-13-7;/h2-3,5H,4,10H2,1H3,(H,11,12);1H |
InChI 键 |
RCFGLMMFLCZHIU-UHFFFAOYSA-N |
规范 SMILES |
CC(CNC(=O)C1=C(C=CO1)Br)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N,N-diethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B13901371.png)
![8-methyl-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13901378.png)
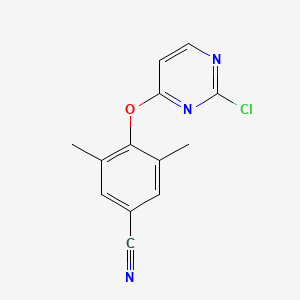
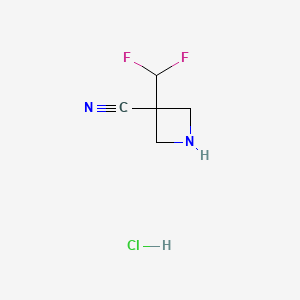



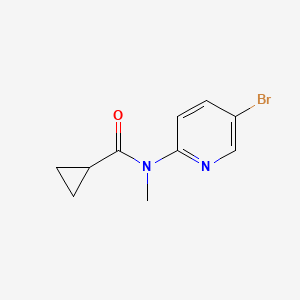

![2-[1-[[(R)-[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinyl]methyl]cyclopropyl]acetic acid](/img/structure/B13901418.png)
